5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Brand Name: Vulcanchem
CAS No.: 1082041-80-2
VCID: VC8204930
InChI: InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)10-7(8)5-6-12-11(10)13/h3-4H,5-6H2,1-2H3,(H,12,13)
SMILES: COC1=C2CCNC(=O)C2=C(C=C1)OC
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one

CAS No.: 1082041-80-2

Cat. No.: VC8204930

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one - 1082041-80-2

Specification

CAS No. 1082041-80-2
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 5,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)10-7(8)5-6-12-11(10)13/h3-4H,5-6H2,1-2H3,(H,12,13)
Standard InChI Key JJWGGPNCHMOFIX-UHFFFAOYSA-N
SMILES COC1=C2CCNC(=O)C2=C(C=C1)OC
Canonical SMILES COC1=C2CCNC(=O)C2=C(C=C1)OC

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one features a bicyclic framework comprising a partially saturated isoquinoline core. Key structural elements include:

  • Methoxy groups at positions 5 and 8, which influence electronic distribution and solubility.

  • Ketone functionality at position 1, distinguishing it from hydroxylated analogs like 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride.

  • Partial saturation of the C1–C4 positions, reducing aromaticity compared to fully unsaturated isoquinolines.

Table 1: Comparative Molecular Properties of Related Tetrahydroisoquinolines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-oneC11H13NO3207.23 (calculated)1-ketone, 5,8-methoxy
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochlorideC11H16ClNO3233.714-hydroxyl, 5,8-methoxy
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolineC11H15NO2193.247,8-methoxy, no ketone

The ketone group likely enhances hydrogen-bonding capacity compared to hydroxylated analogs, potentially affecting solubility and receptor interactions.

Synthetic Approaches

Retrosynthetic Analysis

Plausible routes for synthesizing 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-one include:

  • Pictet-Spengler Cyclization: Condensation of a phenethylamine precursor with a carbonyl donor under acidic conditions, followed by oxidation to introduce the ketone .

  • Polonovski Reaction: Utilized in the synthesis of mimosamycin analogs, this method could enable the introduction of methoxy groups post-cyclization .

Stepwise Synthesis Protocol (Hypothetical)

  • Precursor Preparation:

    • 3,4-Dimethoxyphenethylamine reacts with glyoxylic acid to form a tetrahydroisoquinoline intermediate.

  • Oxidation:

    • Selective oxidation of the C1 position using Jones reagent or pyridinium chlorochromate (PCC) to yield the 1-ketone derivative .

  • Purification:

    • Column chromatography or recrystallization to isolate the target compound.

CompoundA549 (Lung Cancer) IC50 (µM)MCF7 (Breast Cancer) IC50 (µM)
Tetrahydrothienoisoquinoline 7e 0.1550.170
Doxorubicin (Control) 0.0420.039

Analytical Characterization

Spectroscopic Data (Predicted)

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch of ketone).

    • Bands at ~1250 cm⁻¹ (C–O of methoxy groups) .

  • NMR Spectroscopy:

    • ¹H NMR: Two singlet peaks for methoxy protons (δ 3.70–3.85 ppm).

    • ¹³C NMR: Carbonyl carbon resonance at ~205 ppm.

X-ray Crystallography

While no crystal structure is available for this compound, related tetrahydroisoquinolines exhibit planar bicyclic cores with substituents in equatorial orientations .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods for methoxy group installation.

  • Biological Screening: Evaluate kinase inhibition (e.g., CDK2, DHFR) and neuroprotective activity in vitro .

  • Structure-Activity Relationships: Compare 1-ketone derivatives with hydroxylated analogs to delineate functional group contributions.

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